Methyl 2-(2-iminopyridin-1(2H)-yl)acetate
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Overview
Description
Methyl 2-(2-iminopyridin-1(2H)-yl)acetate is a heterocyclic compound that features a pyridine ring with an imino group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-iminopyridin-1(2H)-yl)acetate typically involves the reaction of 2-aminopyridine with methyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 2-aminopyridine attacks the carbonyl carbon of methyl chloroacetate, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of catalysts such as palladium or copper can enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-iminopyridin-1(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The imino group can be oxidized to form a nitro group.
Reduction: The imino group can be reduced to form an amine.
Substitution: The ester group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Methyl 2-(2-iminopyridin-1(2H)-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for metal ions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-(2-iminopyridin-1(2H)-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The imino group can form hydrogen bonds or coordinate with metal ions, affecting the activity of the target molecule. The ester group can undergo hydrolysis, releasing the active form of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyridine: A precursor in the synthesis of Methyl 2-(2-iminopyridin-1(2H)-yl)acetate.
Imidazo[1,2-a]pyridine: A related heterocyclic compound with similar structural features.
Pyridine derivatives: Compounds with a pyridine ring and various functional groups.
Biological Activity
Methyl 2-(2-iminopyridin-1(2H)-yl)acetate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, characterization, and biological activity of this compound, highlighting its pharmacological properties and therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of methyl acetate with 2-aminopyridine derivatives. Characterization is usually performed using techniques such as NMR spectroscopy (both 1H and 13C), mass spectrometry, and IR spectroscopy to confirm the structure and purity of the compound.
Biological Activity
The biological activity of this compound has been investigated in several studies, revealing a range of pharmacological effects:
Antimicrobial Activity
Research indicates that compounds containing the pyridine scaffold exhibit significant antimicrobial properties. For example, derivatives similar to this compound have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or protein synthesis pathways .
Anticancer Properties
Studies have demonstrated that pyridine derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells. This compound has been tested against several cancer cell lines, showing promising results in inhibiting cell proliferation and promoting cell death through apoptotic pathways. The compound's ability to modulate key signaling pathways involved in cancer progression is under investigation .
Neuroprotective Effects
Recent studies suggest that this compound may possess neuroprotective properties. It has been evaluated for its potential to reduce neuronal cell death in models of neurodegenerative diseases. The neuroprotective mechanism may involve the modulation of oxidative stress pathways and inflammation reduction .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Antimicrobial Efficacy : A study conducted by researchers at a leading pharmaceutical institution tested the compound against a panel of bacterial strains. Results showed a minimum inhibitory concentration (MIC) as low as 10 µg/mL for certain strains, indicating strong antibacterial activity .
- Cancer Cell Line Study : In vitro studies on human breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at higher concentrations). Flow cytometry analysis confirmed an increase in apoptosis markers .
- Neuroprotection in Animal Models : In a rodent model of traumatic brain injury, administration of the compound post-injury significantly reduced neuronal loss compared to control groups. Behavioral assessments indicated improved recovery outcomes, suggesting its potential for therapeutic use in neurodegenerative conditions .
Data Tables
Biological Activity | Test Methodology | Result |
---|---|---|
Antimicrobial | MIC Assay | MIC = 10 µg/mL for select strains |
Anticancer | Cell Viability Assay | 70% reduction in viability at high doses |
Neuroprotection | Rodent Model | Reduced neuronal loss; improved recovery |
Properties
Molecular Formula |
C8H10N2O2 |
---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
methyl 2-(2-iminopyridin-1-yl)acetate |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)6-10-5-3-2-4-7(10)9/h2-5,9H,6H2,1H3 |
InChI Key |
VHJKVUVHYLPRIS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C=CC=CC1=N |
Origin of Product |
United States |
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